molecular formula C12H11NO4 B1602113 Ethyl 4,8-dihydroxyquinoline-3-carboxylate CAS No. 27333-37-5

Ethyl 4,8-dihydroxyquinoline-3-carboxylate

Cat. No. B1602113
CAS RN: 27333-37-5
M. Wt: 233.22 g/mol
InChI Key: DJGXPLQGGHSMGV-UHFFFAOYSA-N
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Description

Ethyl 4,8-dihydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 4,8-dihydroxyquinoline-3-carboxylate could potentially involve the Gould–Jacobs reaction, an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The reaction begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester .


Molecular Structure Analysis

The molecular structure of Ethyl 4,8-dihydroxyquinoline-3-carboxylate consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 217.221 Da and the monoisotopic mass is 217.073898 Da .


Chemical Reactions Analysis

The Gould–Jacobs reaction involved in the synthesis of Ethyl 4,8-dihydroxyquinoline-3-carboxylate is a series of reactions . A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate). The enol form can be represented from the keto form through keto-enol tautomerism .

Safety And Hazards

Ethyl 4,8-dihydroxyquinoline-3-carboxylate is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

ethyl 8-hydroxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14/h3-6,14H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXPLQGGHSMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558826
Record name Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,8-dihydroxyquinoline-3-carboxylate

CAS RN

27333-37-5
Record name Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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